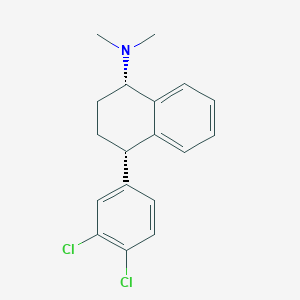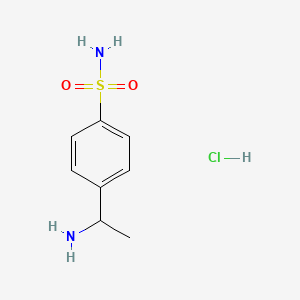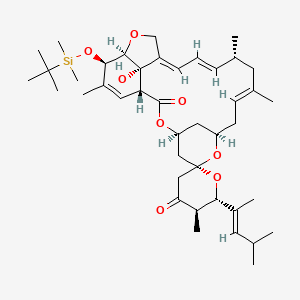
Furan-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-sulfinamide is an organosulfur compound that features a furan ring attached to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-sulfinamide can be synthesized through several methods. One common approach involves the reaction of furan-2-sulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Furan-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the sulfinamide group can yield sulfide or thiol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Furan-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of furan-2-sulfinamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfinamide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing a sulfonamide group, known for their antimicrobial properties.
Sulfoximines: Compounds with a sulfoximine group, explored for their potential in medicinal chemistry.
Sulfonimidates: Compounds with a sulfonimidate group, used as intermediates in organic synthesis.
Uniqueness of Furan-2-sulfinamide
This compound is unique due to its combination of a furan ring and a sulfinamide group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C4H5NO2S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
furan-2-sulfinamide |
InChI |
InChI=1S/C4H5NO2S/c5-8(6)4-2-1-3-7-4/h1-3H,5H2 |
InChI Key |
MEDYZCDILWOYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid](/img/structure/B13451375.png)

![5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid](/img/structure/B13451385.png)






![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13451418.png)


![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13451431.png)

